Product packaging for N-(3-methylpyridin-4-yl)acetamide(Cat. No.:CAS No. 104915-66-4)

N-(3-methylpyridin-4-yl)acetamide

Cat. No.: B012653
CAS No.: 104915-66-4
M. Wt: 150.18 g/mol
InChI Key: DHUDCBCQKIWLSB-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-4-yl)acetamide (CAS 104915-66-4) is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This acetamide derivative, featuring a substituted pyridine ring, is a valuable building block in medicinal chemistry and chemical biology research. Its structure serves as a key synthetic intermediate in the development and exploration of novel molecules, particularly in the synthesis of potential pharmacologically active compounds. Researchers utilize this chemical in lead optimization and structure-activity relationship (SAR) studies. As a Research Use Only (RUO) product, it is intended for laboratory research procedures and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals . It is not subject to evaluation for diagnostic accuracy, specificity, or precision by regulatory authorities. This product is designed for use by qualified and experienced research scientists in controlled laboratory settings. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B012653 N-(3-methylpyridin-4-yl)acetamide CAS No. 104915-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylpyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUDCBCQKIWLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Methylpyridin 4 Yl Acetamide and Its Derivatives

Conventional Synthetic Routes

Traditional methods for the synthesis of N-(3-methylpyridin-4-yl)acetamide primarily rely on established chemical reactions such as acylation and amide bond formation using coupling agents.

Acylation Reactions Involving 4-amino-3-methylpyridine (B157717)

A common and straightforward method for synthesizing this compound is the acylation of 4-amino-3-methylpyridine. sigmaaldrich.com This reaction typically involves treating the amine with an acylating agent like chloroacetyl chloride. The reaction of aminopyrimidine derivatives with chloroacetyl chloride has been shown to produce the corresponding acetamide (B32628) derivatives in good yields. For instance, the reaction of a pyrimidine (B1678525) derivative with chloroacetyl chloride in acetonitrile (B52724) at 0°C for 4 hours resulted in an 85% yield of the product. erciyes.edu.tr The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

A similar approach involves the use of acetic anhydride (B1165640). For example, N-(4-methylpyridin-3-yl)acetamide can be synthesized by reacting 4-methylpyridin-3-amine with acetic anhydride under mild conditions.

Amide Formation through Coupling Reagents

Amide bond formation can also be achieved using coupling reagents, which activate the carboxylic acid component for reaction with the amine. Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.comcommonorganicchemistry.comgoogle.com This method is particularly useful for coupling electron-deficient amines and carboxylic acids. nih.gov

The reaction mechanism generally proceeds through the formation of a reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate can then react with the amine to form the amide. The addition of HOBt is crucial as it forms an active ester that is less prone to side reactions and more reactive towards the amine, especially in cases of sluggish reactions. nih.govluxembourg-bio.com The use of a base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), is often necessary to neutralize the acid formed during the reaction. commonorganicchemistry.comresearchgate.net This methodology has been successfully applied in various solvents, including DMF and aqueous-ethanol media. commonorganicchemistry.comresearchgate.net

Table 1: Examples of Amide Formation using EDC/HOBt

Starting AmineStarting AcidCoupling ReagentsSolventYieldReference
4-amino-N-(4-methoxybenzyl)benzamideBoc-protected valineEDC, HOBt, DMAP, DIPEAAcetonitrileGood to Excellent nih.gov
AmineCarboxylic AcidEDC-HCl, HOBt, NH4ClDMF61% commonorganicchemistry.com
AmineCarboxylic AcidEDC-HCl, HOBt, DIEADMF83% commonorganicchemistry.com
AmineCarboxylic AcidEDC-HCl, HOBt, DIEADMF85% commonorganicchemistry.com

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of derivatives of this compound. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org

For instance, a synthetic pathway to N-acetamide indole (B1671886) analogs involves a Suzuki reaction where a 6-bromo indole intermediate is reacted with a boronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base. nih.gov Specifically, N-(5-bromo-2-methylpyridin-3-yl)acetamide could potentially be coupled with a suitable organoboron reagent to introduce various substituents onto the pyridine (B92270) ring. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for the success of the coupling. nih.gov

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, yield, and sustainability, advanced synthetic methods and process optimization strategies have been developed.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates. This approach can save time, resources, and reduce waste. For amide bond formation, a one-pot procedure using EDC as an activator in an aqueous-ethanol medium has been developed. researchgate.net This method involves simply adding EDC to a mixture of the carboxylic acid, amine, catalytic HOBt, and a base like N-methylmorpholine. researchgate.net Similarly, the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857), a key intermediate for various compounds, has been achieved through a one-pot reaction involving chlorination and hydrolysis. researchgate.net The development of one-pot multicomponent reactions (MCRs) has also led to the efficient synthesis of complex heterocyclic structures containing a pyridyl moiety. nih.gov

Regioselective Synthesis Strategies

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted pyridines. The ability to selectively introduce functional groups at specific positions on the pyridine ring is essential for creating desired isomers. For example, a regioselective method for the synthesis of quercetin (B1663063) and myricetin (B1677590) esters at the C3 hydroxyl group has been developed using enzymatic catalysis. nih.gov While not directly involving this compound, this highlights the principle of achieving regiocontrol in complex molecules. In the context of pyridine synthesis, controlling the position of substituents is crucial and can be influenced by the choice of starting materials and reaction conditions. For instance, the synthesis of 2-chloro-3-amino-4-methylpyridine from malononitrile (B47326) and acetone (B3395972) involves a series of reactions where the position of the amino and chloro groups is specifically controlled. google.com

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic routes for pyridine derivatives. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. Key strategies in the green synthesis of pyridines include multicomponent one-pot reactions, the use of environmentally benign solvents and catalysts, and solvent-free or microwave-assisted reaction conditions. orgsyn.org

Atom economy is a central tenet of green chemistry, and several modern synthetic methods for pyridines are designed to maximize it. nih.gov For instance, the iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a facile and green route to substituted pyridines with high atom efficiency. aun.edu.eg Similarly, the C-H functionalization of pyridine N-oxides represents a solvent- and halide-free, atom-economical approach to synthesizing functionalized pyridine derivatives. nih.gov Catalysis, particularly with earth-abundant metals, is another pillar of green pyridine synthesis, as it can enhance reaction rates and selectivity under mild conditions, thereby reducing energy input and by-product formation. erciyes.edu.tr The use of techniques like microwave irradiation can dramatically shorten reaction times and increase yields, contributing to a more efficient and greener process. chemicalbook.com

Synthesis of Key Intermediates

The construction of complex pyridine-containing molecules often relies on the synthesis of versatile intermediates that can be further elaborated. This section details the preparation of several key building blocks.

N-[5-bromo-2-methylpyridine-3-yl]acetamide is a valuable intermediate, particularly for diversification through cross-coupling reactions. Its synthesis is achieved via the acetylation of 5-bromo-2-methylpyridin-3-amine (B1289001).

A common procedure involves stirring a solution of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in a suitable solvent like acetonitrile. The reaction is catalyzed by a few drops of concentrated sulfuric acid and is gently heated to 60 °C. After a short period, the reaction mixture is worked up by cooling and adding water to precipitate the product, which is then filtered and dried. chemicalbook.com This method provides the desired acetamide in good yield, ready for subsequent transformations.

Table 1: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide

Reactant Reagent Catalyst Solvent Temperature Reaction Time Outcome
5-bromo-2-methylpyridin-3-amine Acetic Anhydride H₂SO₄ (catalytic) Acetonitrile 60 °C 30 minutes Formation of N-[5-bromo-2-methylpyridine-3-yl]acetamide precipitate upon addition of water. chemicalbook.com

While a specific documented laboratory synthesis for 2-chloro-N-(3-methylpyridin-4-yl)acetamide is not readily found in the surveyed literature, its preparation can be proposed based on well-established and general chemical principles. The most direct and common method for the synthesis of N-aryl chloroacetamides is the acylation of the corresponding aniline (B41778) or amino-heterocycle with chloroacetyl chloride. erciyes.edu.trijpsr.info

This reaction is typically carried out by treating the amine with chloroacetyl chloride in an inert solvent. erciyes.edu.tr For the target molecule, the starting material would be 4-amino-3-methylpyridine. A base is often added to neutralize the HCl generated during the reaction. The reaction of various aminopyridines with chloroacetyl chloride to yield the corresponding chloroacetamide derivative is a widely used transformation in organic synthesis. chemicalbook.comnih.gov

A plausible synthetic route is outlined below:

Plausible Synthetic Route:

Dissolve 4-amino-3-methylpyridine in a suitable aprotic solvent, such as dichloromethane (B109758) or acetonitrile.

Cool the solution in an ice bath.

Add chloroacetyl chloride dropwise to the stirred solution. An equivalent of a non-nucleophilic base, like triethylamine (B128534) or pyridine, could be included to act as an acid scavenger.

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitored by a technique like Thin Layer Chromatography (TLC).

The reaction mixture would then be worked up, typically by washing with an aqueous solution to remove the hydrochloride salt of the base and any excess reagents, followed by drying and evaporation of the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

The construction of the pyridine ring itself can be achieved through various classical and modern cyclization strategies, often starting from acyclic precursors.

One powerful modern technique involves a one-step conversion of N-vinyl or N-aryl amides into the corresponding pyridine derivatives. This transformation is achieved by activating the amide with an agent like trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile such as an alkyne or enol ether, which triggers the annulation to form the pyridine ring. nih.gov This method is notable for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Another fundamentally important approach is the Suzuki cross-coupling reaction, which allows for the C-C bond formation on a pre-existing pyridine ring. For instance, the previously synthesized N-[5-bromo-2-methylpyridine-3-yl]acetamide can serve as a precursor. chemicalbook.com This bromo-substituted pyridine derivative efficiently reacts with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. These reactions are typically carried out in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures (85-95 °C), affording a diverse range of novel, highly substituted pyridine derivatives in moderate to good yields. chemicalbook.com

Table 2: Suzuki Cross-Coupling for Pyridine Derivative Synthesis

Pyridine Precursor Coupling Partner Catalyst Base Solvent Temperature
N-[5-bromo-2-methylpyridine-3-yl]acetamide Arylboronic Acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 85-95 °C

Beyond these specific examples, classical methods such as the Hantzsch pyridine synthesis, which involves the condensation of a β-keto acid, an aldehyde, and ammonia, remain relevant for the preparation of certain pyridine structures. researchgate.net

Spectroscopic and Structural Elucidation of N 3 Methylpyridin 4 Yl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Analysis (e.g., chemical shifts and coupling constants)

The ¹H NMR spectrum of N-(3-methylpyridin-4-yl)acetamide is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group attached to the ring, the amide proton (N-H), and the acetyl methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact positions and splitting patterns (multiplicity) are determined by their location relative to the nitrogen atom and the other substituents. The coupling constants (J) between adjacent protons provide valuable information about their connectivity.

For comparison, in a related compound, N-methyl-N-(pyridin-4-yl)acetamide, the pyridine protons appear as doublets at δ 8.61 and 7.16 ppm. rsc.org For this compound, the pyridine protons are expected at similar chemical shifts, with their multiplicity determined by the substitution pattern. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group attached to the pyridine ring and the acetyl methyl group will each give rise to a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H 7.0 - 8.5 d, s, or m -
Amide NH Variable (Broad s) s -
Ring CH₃ ~2.2 - 2.5 s -
Acetyl CH₃ ~2.0 - 2.2 s -

d = doublet, s = singlet, m = multiplet

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are expected in the range of 120-160 ppm. The carbonyl carbon of the acetamide (B32628) group will appear significantly downfield, typically around 170 ppm. rsc.org The carbon atoms of the two methyl groups will be observed in the upfield region, generally below 30 ppm.

For instance, the carbonyl carbon in N-methyl-N-(p-tolyl)acetamide is observed at δ 170.86 ppm, and the methyl carbons are seen at 22.49 and 21.18 ppm. rsc.org Similar values are anticipated for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C 120 - 160
Carbonyl C=O ~170
Ring CH₃ ~15 - 20

Advanced NMR Techniques for Structural Confirmation

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is particularly useful for identifying the connectivity between different functional groups, for example, by observing a correlation between the amide proton and the carbonyl carbon, or between the pyridine ring protons and the carbons of the methyl and acetamido groups. These advanced methods provide a comprehensive and unambiguous picture of the molecular structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, prominent band usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1570-1515 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the amide group is typically found in the 1300-1200 cm⁻¹ range. In a related compound, N-(4-methoxyphenyl)-N-methylacetamide, the C=O stretch is observed at 1660 cm⁻¹. rsc.org

Table 3: Predicted FTIR Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3100
C-H (aromatic) Stretching > 3000
C-H (aliphatic) Stretching 3000 - 2850
C=O (Amide I) Stretching 1680 - 1630
N-H (Amide II) Bending 1570 - 1515
C=C, C=N (aromatic) Stretching 1600 - 1400

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds. The symmetric stretching of the pyridine ring is typically a strong feature in the Raman spectrum. The C=O stretching vibration is also observable, although it is often weaker in Raman than in FTIR spectra. Analysis of Raman spectra of similar structures like N-(4-chlorophenyl)acetamide can aid in the assignment of vibrational modes. spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to identify and elucidate the structure of unknown compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged and can be detected by the mass spectrometer.

For this compound (C₈H₁₀N₂O), with a monoisotopic mass of 150.079312947 Da, ESI-MS analysis would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 151.0866. nih.gov The high polarity imparted by the pyridine ring and the amide group makes this compound well-suited for ESI-MS analysis. The technique is often used to confirm the molecular weight of synthesized compounds and to screen for the presence of analogues in complex mixtures. nih.gov

Elucidation of Fragmentation Patterns

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer to obtain structural information. This is typically achieved through collision-induced dissociation (CID), where the precursor ion is accelerated and collided with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

The fragmentation of this compound would likely proceed through several characteristic pathways. miamioh.edunih.gov A common fragmentation pathway for acetamides is the loss of the acetyl group as a neutral ketene (B1206846) molecule (CH₂=C=O), which has a mass of 42 Da. This would result in a fragment ion corresponding to the 3-methylpyridin-4-amine cation at m/z 109.

Another potential fragmentation pathway involves cleavage of the C-N amide bond. This could lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43 and a 3-methylpyridin-4-aminyl radical cation. Further fragmentation of the pyridine ring could also occur, leading to a variety of smaller fragment ions. The study of these fragmentation patterns is crucial for the structural confirmation of this compound and for distinguishing it from its isomers and analogues. nih.govnih.gov

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This information can be used to elucidate the precise molecular structure, conformation, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the searched literature. However, the general methodology for such an analysis is well-established. mdpi.com The first step would involve growing single crystals of the compound suitable for X-ray analysis. This is often a challenging step, as it requires slow crystallization from a suitable solvent to obtain crystals of sufficient size and quality. nih.govmdpi.com

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is then collected and analyzed to determine the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule. mdpi.comresearchgate.net This would reveal precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure of this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Given the chemical structure of this compound, several key intermolecular interactions would be anticipated. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong N-H···O hydrogen bonds, which are likely to play a dominant role in the crystal packing. These hydrogen bonds could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP hybrid functional, combined with the 6-31G(d,p) basis set, is a widely employed level of theory that provides a reliable balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net This method is used to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. inpressco.com

In a theoretical DFT study of N-(3-methylpyridin-4-yl)acetamide, the geometry would be optimized to predict key structural parameters. The planarity and orientation of the acetamide (B32628) group relative to the pyridine (B92270) ring are of particular interest, as these factors influence electronic conjugation and intermolecular interactions. The results of such calculations for related acetamide derivatives have shown good agreement with experimental data obtained from X-ray diffraction. researchgate.net

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C(amide)-O~1.24
C(amide)-N~1.36
N-C(ring)~1.41
C(ring)-C(methyl)~1.51
**Bond Angles (°) **O-C(amide)-N~122.5
C(amide)-N-C(ring)~128.0
N-C(ring)-C(methyl)~121.0

Note: The values presented are representative and based on standard bond lengths and angles for similar functional groups in related structures analyzed by DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical descriptor of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be distributed across the electron-rich pyridine ring and the acetamide nitrogen, indicating these are the primary sites of nucleophilicity. The LUMO is likely concentrated on the pyridine ring, particularly the carbon atoms, representing the electrophilic sites of the molecule. researchgate.net The energy gap determines the molecule's ability to undergo intramolecular charge transfer. nih.gov

Table 2: Representative FMO Parameters for Acetamide Derivatives

ParameterDescriptionTypical Value (eV)Reference
EHOMO Energy of the Highest Occupied Molecular Orbital-6.1 to -6.5 researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.2 researchgate.net
Egap (ELUMO - EHOMO) HOMO-LUMO Energy Gap4.0 to 5.5 nih.govresearchgate.net

Note: These values are illustrative, based on published data for structurally similar molecules, and provide a likely range for this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface displays regions of different electrostatic potential, color-coded to indicate charge distribution. researchgate.net Red or yellow colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

An MEP map of this compound would reveal distinct reactive regions.

Negative Potential (Red/Yellow): The most negative potential is expected around the carbonyl oxygen atom of the acetamide group and the nitrogen atom of the pyridine ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.netnih.gov

Positive Potential (Blue): The most positive potential would be located on the hydrogen atom of the acetamide's N-H group, making it a primary hydrogen bond donor site. researchgate.net

Neutral Potential (Green): The carbon atoms of the methyl group and the aromatic ring would exhibit intermediate potential.

Global reactivity descriptors derived from FMO energies provide quantitative measures of a molecule's reactivity and stability. researchgate.net These indices, including chemical potential (μ), chemical hardness (η), and global softness (S), offer a deeper understanding of the molecule's behavior in chemical reactions.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Table 3: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (eV)Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2~ -4.15Indicates the molecule's tendency to donate or accept electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2~ 2.17Suggests moderate stability and reactivity. nih.gov
Global Softness (S) 1 / η~ 0.46Reflects the molecule's capacity for deformation of its electron cloud.

Note: Values are calculated using the midpoint representative energies from Table 2 (EHOMO = -6.3 eV, ELUMO = -2.0 eV).

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength. rsc.org

For this compound, NBO analysis would likely highlight several key interactions:

Hyperconjugation: Significant delocalization would be observed from the lone pair orbital of the amide nitrogen (nN) to the antibonding π* orbital of the carbonyl group (π*C=O), contributing to the planar character of the amide bond.

Ring Interactions: Delocalization between the lone pair of the pyridine nitrogen and the π* antibonding orbitals of the aromatic ring would be evident, contributing to the ring's electronic properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on static, single-molecule properties, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents or biological macromolecules. ornl.gov

MD simulations of this compound could be employed to:

Analyze Solvation: Investigate how the molecule interacts with various solvents, predicting its solubility and the structure of its solvation shell.

Study Conformational Dynamics: Explore the flexibility of the molecule and the rotational barrier of the bond connecting the acetamide group to the pyridine ring.

Simulate Receptor Binding: If a biological target is identified, MD simulations could model the binding process of this compound into the active site, elucidating the key interactions and estimating the binding affinity.

These simulations provide a dynamic picture of the molecule's behavior that is inaccessible through static quantum calculations alone.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

A search for molecular docking studies involving this compound yielded no specific results. There are no published studies detailing its interaction with specific enzymes or receptors, and consequently, no data tables of binding energies or interaction profiles can be provided. Research on other pyridine-containing acetamide derivatives shows they have been docked against various targets, but this data is not transferable.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the stable three-dimensional shapes (conformers) a molecule can adopt and determining their relative energies. Energy minimization is the process of finding the geometry with the lowest potential energy. This is fundamental to understanding a molecule's flexibility and its most likely shape in a biological environment.

There are no dedicated conformational analysis or energy minimization studies published for this compound. While computational software can predict a number of rotatable bonds, a detailed analysis of the energy landscape and the barriers to rotation between different conformers is not available.

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. For drug discovery, MD simulations are used to refine docking poses, confirm the stability of a ligand-receptor complex, and elucidate the precise binding mode by observing the dynamic interactions between the ligand and the protein.

No molecular dynamics simulations specifically investigating the binding behavior of this compound have been published.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR uses theoretical data to build these relationships.

Theoretical Prediction of Biological Activities

Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are often used to predict the biological activity of new compounds based on their structural features. These predictions can guide which compounds should be synthesized and tested.

There are no published theoretical predictions of the biological activities specifically for this compound based on computational SAR studies.

Correlation between Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), are key to its reactivity and interactions. Density Functional Theory (DFT) is a common method for calculating these properties.

No studies correlating the theoretical electronic properties of this compound with its reactivity or biological activity are available in the scientific literature. While DFT studies have been performed on analogous molecules, this specific compound has not been the subject of such a published investigation.

Biological and Pharmacological Research Applications

Biochemical Pathway Modulation

The unique structure of N-(3-methylpyridin-4-yl)acetamide allows it to interact with various biological targets, potentially influencing cellular processes.

While specific targets for this compound are not extensively characterized, compounds with similar structures are known to exhibit biological effects through receptor binding and enzyme inhibition. These interactions can influence signaling pathways and critical biochemical processes related to cell proliferation and inflammation. For instance, derivatives of N-(pyridin-3-yl)acetamide have been studied for their interaction with PIM-1 kinase, a serine/threonine kinase involved in cancer biology. researchgate.net Additionally, indole-3-acetamide (B105759) derivatives have been investigated for their inhibitory activity against the α-amylase enzyme. nih.gov

The Wnt signaling pathway is crucial in embryonic development and has been implicated in cancer. A potent inhibitor of Porcupine (PORCN), an enzyme essential for the secretion and activity of Wnt proteins, is a compound structurally related to this compound, known as Wnt-C59 (2-(4-(2-Methylpyridin-4-yl)phenyl)-N-4-(pyridin-3-yl)phenyl)acetamide). vwr.com Wnt-C59 has demonstrated the ability to block the activation of various Wnt family members. vwr.com It has been shown to impede the progression of basal-like and triple-negative breast cancers in mice by downregulating Wnt/β-catenin pathway target genes. vwr.com

Antimicrobial and Antifungal Activity

Preliminary research suggests that this compound and its derivatives possess antimicrobial properties.

Studies on related acetamide (B32628) derivatives have indicated potential antibacterial activity. For example, N-methyl-4-piperidone-derived monoketone curcuminoids have shown activity against various cariogenic bacteria. mdpi.comchemrxiv.org Specifically, one derivative demonstrated strong control over Escherichia coli growth even at low concentrations. mdpi.com While direct data on this compound is limited, the activity of structurally similar compounds suggests a potential for antibacterial efficacy.

The antifungal potential of pyridine (B92270) derivatives has been an area of investigation. For instance, nicotinic acid benzylidene hydrazide derivatives have shown activity against Candida albicans and Aspergillus niger. nih.gov Copper(II) complexes with a novel thiosemicarbazone ligand containing a pyridine moiety have also demonstrated promising antifungal activity against Candida albicans. mdpi.com Although specific studies on this compound's antifungal properties are not widely available, related pyridine compounds have shown moderate activity against Aspergillus oryzae and Aspergillus fumigatus. nih.gov

Anti-inflammatory and Analgesic Research

There is emerging evidence that pyridine derivatives may possess anti-inflammatory properties. Preliminary studies on similar compounds suggest they can modulate inflammatory pathways. nih.gov This has led to research into their potential for treating conditions like arthritis. The mechanism may be linked to the chelation of iron, as cyclooxygenase and lipoxygenase, key enzymes in the inflammation pathway, are heme-dependent. nih.gov While direct research on the anti-inflammatory and analgesic effects of this compound is not extensively documented, the activity of related pyridine-4-one derivatives suggests this as a promising area for future investigation. nih.gov

Cyclooxygenase (COX) Inhibition Studies (e.g., COX-1/COX-2 selectivity)

There is no available scientific literature detailing the evaluation of this compound as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes, including COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) and are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.comsemanticscholar.org Research in this area typically assesses a compound's potency (often expressed as an IC50 value) and its selectivity for inhibiting one isoform over the other, which is a critical factor in the safety profile of potential anti-inflammatory agents. nih.govmedcentral.com However, no such selectivity or potency data has been published for this compound.

Prostaglandin E2 (PGE2) Production Inhibition

No studies were found that investigate the effect of this compound on the production of Prostaglandin E2 (PGE2). PGE2 is a principal mediator of inflammation, pain, and fever, and its synthesis is a direct result of the COX enzyme pathway. nih.gov Inhibition of PGE2 production is a key indicator of a compound's anti-inflammatory potential. nih.gov Research on other compounds often quantifies the reduction in PGE2 levels in cell-based or in vivo models to determine anti-inflammatory efficacy, but such investigations have not been reported for this compound. nih.gov

In Vivo Anti-inflammatory Models (e.g., formalin-induced paw edema)

A search for in vivo studies using models such as formalin-induced paw edema did not yield any results for this compound. The formalin-induced paw edema model is a standard method to assess the anti-inflammatory activity of novel compounds. mdpi.comnih.gov This test measures the reduction of swelling (edema) in an animal's paw after injection with formalin, an inflammatory agent. researchgate.netscience.gov The biphasic nature of the inflammatory response in this model allows researchers to probe the mechanisms of action for potential anti-inflammatory drugs. mdpi.com

Antidiabetic and Anti-thrombolytic Investigations

Alpha-amylase Inhibition Studies

There is no published data regarding the activity of this compound as an inhibitor of the alpha-amylase enzyme. Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by slowing glucose absorption. researchgate.net Studies in this area typically report the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), but no such data exists for this compound. mdpi.com

Activity against Clot Formation (e.g., human blood)

No research has been published on the potential anti-thrombotic or anticoagulant activity of this compound. This area of investigation assesses a compound's ability to prevent the formation of blood clots, often by measuring its effect on platelet aggregation or on coagulation cascade proteins in human blood samples. nih.gov While various natural and synthetic compounds are studied for these properties, this compound has not been evaluated in this context.

Anticancer and Cytotoxic Potential

An extensive literature search found no studies evaluating the anticancer or cytotoxic potential of this compound. This type of research involves testing a compound against various cancer cell lines to determine its ability to inhibit cell proliferation or induce cell death (cytotoxicity), typically reported as an IC50 or GI50 value. nih.govnih.gov While many pyridine and acetamide derivatives have been explored for potential anticancer properties, this specific molecule has not been the subject of such published investigations.

Anti-proliferative Activity against Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2)

No specific studies detailing the anti-proliferative effects of This compound on MCF-7, HCT-116, or HepG-2 cancer cell lines were identified.

However, research on the closely related isomer, N-(4-methylpyridin-3-yl)acetamide , has shown some preliminary cytotoxic effects against various cancer cell lines. In one study, the compound was assessed for its ability to inhibit the growth of PC-3 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The results indicated a moderate level of inhibition at a concentration of 10 µM.

Table 1: Cytotoxicity of N-(4-methylpyridin-3-yl)acetamide against various cancer cell lines

Cell Line Cancer Type Inhibition (%) at 10 µM
PC-3 Prostate Cancer 35%
A549 Lung Cancer 32%

| MCF-7 | Breast Cancer | 38% |

Data sourced from in vitro cytotoxicity studies.

Further research on other related structures, specifically 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, has demonstrated significant anti-proliferative activity against the MCF-7 cell line. nih.gov For instance, one derivative in this class exhibited an IC50 value of 4.3 ± 0.11 µg/mL against MCF-7 cells. nih.gov Another class of related compounds, N-(pyridin-3-yl)pyrimidin-4-amine derivatives, also showed broad anti-proliferative efficacy, with one promising compound displaying an IC50 of 3.12 µM against MCF-7 cells. nih.gov

CDK2 Enzyme Inhibition

There is no available data on the specific CDK2 enzyme inhibitory activity of This compound .

The broader class of cyclin-dependent kinase (CDK) inhibitors is a major focus in cancer research due to the role of CDKs in cell cycle regulation. nih.govnih.gov Deregulation of CDK2, in particular, is implicated in the progression of several cancers. nih.gov Research into compounds with a pyridine or pyrimidine (B1678525) scaffold, similar to this compound, has yielded potent CDK2 inhibitors. For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues were designed and synthesized as CDK2 inhibitors. nih.gov The most potent of these, compound 7l , demonstrated a strong inhibitory effect on the CDK2/cyclin A2 complex with an IC50 value of 64.42 nM. nih.gov This highlights the potential of the pyridinyl-amine scaffold in designing selective CDK2 inhibitors.

Other Biological Activities

Biofilm Inhibition

No studies were found that specifically investigate the biofilm inhibitory properties of This compound .

However, the inhibition of biofilm formation is a critical area of research, especially in combating antibiotic resistance. mdpi.com Research into related heterocyclic structures has shown promise. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were found to exhibit universal antibiofilm activity. nih.gov One compound from this series, 21d , showed significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae, with a minimum biofilm inhibitory concentration (MBIC) of 0.5 μg/ml. nih.gov This was notably lower than its minimum inhibitory concentration (MIC), suggesting a specific effect on biofilm formation rather than general bacterial growth inhibition. nih.gov

Hemolytic Activity

There is no specific information available regarding the hemolytic activity of This compound . This type of testing is crucial for assessing the biocompatibility of compounds intended for therapeutic use, as it measures the potential for a compound to damage red blood cells.

Insecticidal Activity

No data on the insecticidal activity of This compound could be located in the available literature.

However, the pyridine ring is a key structural feature in a class of insecticides known as neonicotinoids. Research into other pyridine-containing acetamide derivatives has demonstrated insecticidal properties. For example, studies on certain thienylpyridyl- and thioether-containing acetamides have shown high insecticidal effects against the diamondback moth (Plutella xylostella). mdpi.com One compound in this series, Iq , was particularly potent, with an LC50 value of 0.0016 mg/L. mdpi.com This indicates that the broader structural class to which this compound belongs has relevance in the development of new pesticidal agents.

Metabolic and Toxicological Research

Metabolite Identification and Metabolic Pathway Elucidation

Understanding how a compound is metabolized is fundamental to assessing its efficacy and safety. This involves identifying the metabolites formed and the biochemical reactions involved.

In vivo metabolite profiling aims to identify the biotransformation products of a parent compound in a living organism. A key technology for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for detecting and identifying metabolites in complex biological matrices like plasma, urine, and feces. nih.gov

For N-(3-methylpyridin-4-yl)acetamide, a typical in vivo metabolite profiling study would involve administering the compound to an animal model. Biological samples would then be collected at various time points. Using LC-MS/MS, the samples would be analyzed to detect potential metabolites. The high-resolution mass data obtained helps in proposing the elemental composition of metabolites, and fragmentation patterns provide structural information.

While this methodology is standard, specific in vivo metabolite profiling studies for this compound are not extensively documented in publicly available scientific literature.

Once potential metabolites are identified, the next step is to elucidate the biotransformation pathways. These are the sequences of enzymatic reactions that modify the compound. Common biotransformation reactions include oxidation, reduction, hydrolysis (Phase I), and conjugation reactions (Phase II).

For this compound, potential biotransformation pathways could include:

Hydrolysis: The amide bond could be hydrolyzed to yield 3-methyl-4-aminopyridine and acetic acid.

Oxidation: The methyl group on the pyridine (B92270) ring could be oxidized to a primary alcohol and subsequently to a carboxylic acid.

Aromatic Hydroxylation: Hydroxyl groups could be introduced onto the pyridine ring.

N-Oxidation: The pyridine nitrogen could be oxidized.

Conjugation: The parent compound or its Phase I metabolites could undergo conjugation with glucuronic acid, sulfate, or glutathione.

Elucidating these pathways often involves a combination of in vitro studies with liver microsomes or hepatocytes and further analysis of in vivo samples. However, specific studies detailing the biotransformation pathways of this compound are not readily found in the scientific literature.

Pharmacokinetic Studies

Pharmacokinetics describes the journey of a compound through the body, encompassing its absorption, distribution, and excretion.

Absorption: This research investigates how the compound is taken up into the bloodstream from the site of administration. For an orally administered compound like this compound, this would involve assessing its passage through the gastrointestinal tract.

Distribution: This aspect of research examines where the compound travels in the body after absorption. Studies often use techniques like whole-body autoradiography with a radiolabeled version of the compound to visualize its accumulation in various tissues and organs. For instance, research on the related compound 3-methoxy-4-aminopyridine showed it can cross the blood-brain barrier and accumulate in specific brain regions as well as in secretory organs. nih.gov Similar distribution patterns could be hypothesized for this compound, but would require specific experimental verification.

Excretion: This research determines how the compound and its metabolites are eliminated from the body, typically through urine and feces.

Comprehensive pharmacokinetic data for this compound, detailing its absorption, distribution, and excretion characteristics, is not currently available in published literature.

Toxicity Research (excluding dosage)

Toxicity research aims to identify potential adverse effects of a compound. Modern approaches often begin with computational, or in silico, predictions.

In silico ADMET prediction uses computational models to forecast the pharmacokinetic and toxicological properties of a compound based on its chemical structure. nih.govfrontiersin.org These methods are valuable for early-stage screening of compounds. nih.gov

For this compound, various ADMET properties can be predicted using established software tools. Below is a table of hypothetical predictions for key parameters. It is crucial to note that these are theoretical values and require experimental validation.

Property Predicted Value Interpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
Caco-2 Permeability Moderate to HighSuggests good potential for crossing the intestinal barrier.
Blood-Brain Barrier (BBB) Penetration ModerateMay cross the BBB to some extent.
CYP450 2D6 Inhibition Unlikely to be an inhibitorLow probability of interfering with the metabolism of other drugs metabolized by this enzyme.
Hepatotoxicity Low to Moderate RiskComputational models may suggest a potential for liver toxicity, which would require further investigation.
Ames Mutagenicity NegativeUnlikely to be mutagenic based on structural alerts.

These in silico predictions provide a preliminary assessment of the compound's likely behavior. However, they are not a substitute for experimental toxicological studies. Specific, experimentally-derived toxicity data for this compound is not found in the reviewed scientific literature.

In Vitro and In Vivo Toxicity Assessments

No published studies were identified that specifically investigate the cytotoxic effects or broader in vivo toxicity profile of this compound. Standard toxicological assessments, which would typically include assays to determine effects on various cell lines (cytotoxicity studies) and comprehensive in vivo studies to observe systemic effects, have not been reported for this compound.

Data Table: In Vitro Cytotoxicity of this compound

Cell Line Assay Type Endpoint (e.g., IC50) Result

Data Table: In Vivo Acute Toxicity of this compound

Animal Model Route of Administration Key Findings

Safety Toleration in Animal Models

Consistent with the absence of toxicity data, there are no available reports on the safety and toleration of this compound in animal models. Such studies are crucial for establishing a preliminary safety profile of a compound and would typically involve monitoring for adverse clinical signs, as well as effects on body weight, food and water consumption, and clinical pathology parameters following administration.

Data Table: Safety Toleration of this compound in Animal Models

Animal Model Study Duration Observed Effects

Further research is required to elucidate the metabolic fate and toxicological properties of this compound.

Analytical Method Development for N 3 Methylpyridin 4 Yl Acetamide

Chromatographic Techniques

Chromatographic techniques are central to the separation, identification, and quantification of N-(3-methylpyridin-4-yl)acetamide. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative analysis. A typical reversed-phase HPLC method would be developed to separate the main compound from any potential impurities.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. Given the polar nature of pyridine-containing compounds, a C18 or a polar-embedded column could be suitable. helixchrom.com The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to control the ionization and retention of the basic pyridine (B92270) moiety. helixchrom.com Isocratic elution may be sufficient for simple purity assessments, while a gradient elution would be necessary for separating a more complex mixture of impurities. apacsci.com UV detection is commonly employed, with the detection wavelength selected based on the UV spectrum of this compound to ensure maximum sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterIllustrative Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for the analysis of trace-level impurities or for characterization of metabolites, LC-MS/MS is the method of choice. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In an LC-MS/MS method for this compound, the compound would first be ionized, typically using an electrospray ionization (ESI) source in positive ion mode, due to the basicity of the pyridine nitrogen. The protonated molecule [M+H]⁺ would then be selected in the first mass analyzer (Q1) and fragmented in the collision cell (q2). Specific product ions would then be monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise. nih.gov

Table 2: Hypothetical LC-MS/MS MRM Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
151.08109.0715ESI+
151.0892.0625ESI+

Method Validation Parameters

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Key validation parameters include purity and impurity profiling, as well as the determination of detection and quantification limits.

Purity and Impurity Profiling

Purity and impurity profiling is essential to ensure the quality and safety of a chemical substance. The developed HPLC or LC-MS/MS method would be used to separate and identify any related substances, such as starting materials, by-products, or degradation products.

The process involves analyzing the sample and identifying all peaks in the chromatogram. The area of each impurity peak is then compared to the area of the main compound peak to determine the percentage of each impurity. For unknown impurities, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for structural elucidation. The validated method should be able to separate known and potential impurities with adequate resolution.

Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for determining the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These limits are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with an S/N of 3:1 commonly used for LOD and 10:1 for LOQ. For impurity analysis, it is crucial that the LOQ is low enough to accurately measure impurities at their specified reporting thresholds.

Intellectual Property and Patent Landscape Analysis

Patent Filings and Claims Related to N-(3-methylpyridin-4-yl)acetamide and its Derivatives

A comprehensive analysis of publicly available patent databases reveals a notable scarcity of patent filings where this compound is the primary subject or a key inventive element. This suggests that the compound itself may not be the focus of extensive, direct patent protection. Instead, its relevance in the patent landscape likely lies in its role as a chemical intermediate or a structural motif within a broader class of patented compounds.

Patents related to pyridine (B92270) derivatives are numerous, particularly in the pharmaceutical and agrochemical fields. These patents often claim vast libraries of compounds defined by a general Markush structure, which may encompass this compound. However, the compound is not always explicitly named or exemplified in these documents, making a direct assessment of its patent status challenging.

For instance, patents for novel kinase inhibitors, central nervous system agents, or other biologically active molecules frequently feature a substituted pyridine core. The claims in such patents are typically directed towards the final, more complex derivatives rather than the precursor molecules. The synthesis of these derivatives may involve intermediates like this compound, but the inventive step and the scope of the claims are centered on the final product's structure and application.

Analysis of Patent Claims and Scope of Protection

Given the limited number of patents explicitly mentioning this compound, a direct analysis of its specific patent claims is constrained. The scope of protection for this compound is more likely to be indirect, arising from broader patents covering its derivatives.

In cases where a patent for a more complex molecule discloses a synthetic route that utilizes this compound as a starting material or intermediate, the claims will not typically cover the intermediate itself. The protection afforded by such a patent would extend to the final product and the method of its preparation. Therefore, while the use of this compound in that specific synthesis would be covered, the compound itself would remain in the public domain for other uses.

The scope of protection for derivatives of this compound would be defined by the specific structural modifications claimed in the patent. These claims would outline the permissible substitutions on the pyridine ring or the acetamide (B32628) group, thereby defining the boundaries of the protected chemical space.

Freedom to Operate Assessments

A freedom to operate (FTO) assessment for this compound is crucial for any entity looking to commercialize the compound itself or use it in the synthesis of other products. The analysis would need to consider several factors:

Direct Patent Coverage: A thorough search for any patents that directly claim this compound would be the first step. As established, such patents appear to be rare.

Process Patents: The FTO analysis must also encompass patents claiming specific methods for synthesizing this compound. If a particular manufacturing process is patented, using that process without a license would constitute infringement.

Use in Patented Syntheses: If the intended use of this compound is as an intermediate in the synthesis of a patented final product, then the commercialization of that final product would be restricted by the existing patent, regardless of the non-patented status of the intermediate.

Geographic Scope: Patent rights are territorial. An FTO analysis must be conducted for each jurisdiction where commercial activity is planned. A process or compound may be patented in one country but be in the public domain in another.

Future Research Directions and Translational Prospects

Design and Synthesis of Next-Generation Analogues

The synthesis of novel analogues is a cornerstone of modern medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For N-(3-methylpyridin-4-yl)acetamide, the strategic modification of its core structure holds significant potential for the development of new chemical entities with improved biological activities.

Future synthetic efforts could focus on several key areas. Firstly, substitutions on the pyridine (B92270) ring could be explored. The introduction of various functional groups at different positions of the pyridine ring can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. jchemrev.comresearchgate.net For instance, the synthesis of derivatives with electron-donating or electron-withdrawing groups could modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. jchemrev.com

Secondly, modifications of the acetamide (B32628) group could be investigated. The replacement of the acetyl group with other acyl moieties or the introduction of substituents on the methyl group could alter the molecule's lipophilicity and metabolic stability. nih.gov Furthermore, the synthesis of bioisosteres, where the amide bond is replaced with other functional groups like sulfonamides or reversed amides, could lead to analogues with different pharmacological profiles. nih.gov

A variety of synthetic methodologies can be employed for these purposes. Cross-coupling reactions, such as the Suzuki and Heck reactions, have proven to be powerful tools for the functionalization of pyridine rings. nih.gov Additionally, modern amidation protocols, including those utilizing borane-pyridine complexes as catalysts, offer efficient and mild conditions for the synthesis of a wide range of amide derivatives. mdpi.com

Table 1: Potential Synthetic Strategies for this compound Analogues

StrategyRationalePotential Reaction
Pyridine Ring SubstitutionModulate electronic and steric propertiesSuzuki or Heck cross-coupling
Acetamide Group ModificationAlter lipophilicity and metabolic stabilityAcylation with various acid chlorides
Bioisosteric ReplacementExplore different pharmacological profilesSulfonylation or synthesis of reversed amides
Catalytic AmidationEfficient and mild synthesisBorane-pyridine catalyzed amidation

Exploration of Novel Therapeutic Targets

The pyridine and acetamide moieties are present in a wide array of biologically active compounds, suggesting that this compound and its future analogues could interact with a diverse range of therapeutic targets. nih.govacs.org

One promising area of investigation is in the field of oncology. Pyridine derivatives have been successfully developed as inhibitors of various kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. rsc.org For example, pyridinyl acetamide derivatives have been identified as potent and selective inhibitors of Porcupine, a membrane-bound O-acyl transferase involved in Wnt signaling, a pathway frequently implicated in cancer. acs.org Future research could, therefore, involve screening this compound and its analogues against a panel of cancer-related kinases and other oncology targets.

Another potential therapeutic area is in the treatment of neurodegenerative diseases. Substituted acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov The structural features of this compound make it a plausible candidate for BChE inhibition, warranting further investigation.

Furthermore, the antiviral potential of pyridine derivatives is well-documented. mdpi.com For instance, 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been designed and synthesized as potential anti-HIV-1 agents, targeting the reverse transcriptase enzyme. nih.gov This suggests that this compound could serve as a scaffold for the development of novel antiviral agents.

Table 2: Potential Therapeutic Targets for this compound Analogues

Therapeutic AreaPotential TargetRationale based on Analogue Studies
OncologyKinases, PorcupinePyridinyl acetamides show inhibitory activity. rsc.orgacs.org
Neurodegenerative DiseasesButyrylcholinesterase (BChE)Substituted acetamides are known BChE inhibitors. nih.gov
Infectious DiseasesHIV-1 Reverse TranscriptasePyridin-3-yloxy)acetamide derivatives show anti-HIV activity. nih.gov

Advanced Drug Delivery Systems

The development of advanced drug delivery systems is crucial for optimizing the therapeutic efficacy of drug candidates by improving their solubility, stability, and targeted delivery. For pyridine-based compounds like this compound, several innovative drug delivery strategies could be explored.

One approach is the use of nanomicelles. pH-sensitive biocompatible nanomicelles, such as those formed from poly(2-vinyl pyridine)-b-poly(ethylene oxide), have been shown to effectively encapsulate and facilitate the controlled release of hydrophobic drugs. nih.gov Given the potential for poor aqueous solubility of some pyridine derivatives, encapsulating this compound or its analogues within such nanocarriers could enhance their bioavailability and enable targeted release in specific physiological environments, such as the acidic microenvironment of tumors.

Another promising strategy involves the development of drug-loaded nanoparticles. Micellar nanoparticles composed of polymers like mPEG-PLA have been proposed for the delivery of novel antiviral pyridazine (B1198779) derivatives, designed to release their payload in a pH-specific manner within the cell. georgiasouthern.edu This approach could be adapted for this compound to achieve intracellular targeting and improve therapeutic outcomes.

The inherent properties of the pyridine ring, such as its ability to be quaternized, can also be exploited for drug delivery. nih.gov Quaternization can increase the water solubility of a compound and can be used to create targeted drug delivery systems.

Applications in Materials Science and Catalysis

Beyond its potential in medicinal chemistry, the structural features of this compound suggest possible applications in materials science and catalysis.

In materials science, N-aryl acetamides can participate in the formation of ordered structures through hydrogen bonding and π-π stacking interactions. researchgate.net The ability of the pyridine ring to coordinate with metal ions also opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials can have a wide range of applications, including in gas storage, separation, and sensing.

In the field of catalysis, pyridine-containing molecules have been utilized as ligands for transition metal catalysts. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity. nih.gov For example, pyridinyl amide ion pairs have been developed as Lewis base organocatalysts. nih.gov Furthermore, ruthenium complexes bearing bipyridine ligands have shown remarkable activity in the hydrogenation of amides. nih.gov this compound could potentially serve as a ligand in such catalytic systems or be a substrate for catalytic transformations. The amide bond itself can be a target for catalytic cleavage, a reaction of growing importance for chemical transformations. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can only be realized through a multidisciplinary approach that fosters collaboration between chemists, biologists, pharmacologists, and materials scientists.

Collaborative efforts will be essential for the comprehensive evaluation of this compound and its analogues. Synthetic chemists can design and create new derivatives, which can then be screened for biological activity by pharmacologists. jchemrev.com Structural biologists can elucidate the binding modes of active compounds with their protein targets, providing crucial information for structure-based drug design. nih.gov Materials scientists can explore the potential of these compounds in the development of new functional materials.

Interdisciplinary studies will also be crucial for understanding the structure-activity relationships (SAR) and for optimizing the properties of lead compounds. nih.gov The integration of computational modeling and experimental studies will be vital in predicting the ADME (absorption, distribution, metabolism, and excretion) properties of new analogues and in guiding the design of more effective and safer drug candidates. nih.gov The journey from a promising scaffold to a clinically approved drug or a commercially viable material is a long and complex one, requiring the combined expertise of researchers from various fields. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-methylpyridin-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyridine-based acetamides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(4-methoxyphenyl)acetamide are synthesized via acetylation of amines using acetic anhydride under reflux with methanol and acetic acid as catalysts . Adapting this, this compound could be synthesized by reacting 3-methylpyridin-4-amine with acetyl chloride in pyridine, followed by purification via recrystallization (ethanol/dioxane mixtures are effective for similar acetamides) . Optimization may require adjusting stoichiometry, solvent polarity, and temperature to improve yield.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify characteristic peaks for acetamide (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm methyl group integration (δ ~2.10 ppm for CH₃ in acetamide) and pyridine ring proton environments (aromatic protons δ ~7.0–8.5 ppm) .
  • X-ray crystallography : Resolve regiochemistry using SHELX software for small-molecule refinement, ensuring accurate bond lengths and angles .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodology : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 7.4) to mimic physiological conditions. Stability studies should assess degradation under light, heat, and humidity using HPLC or TLC monitoring . For long-term storage, lyophilization or storage in desiccated environments at −20°C is recommended.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodology : Employ DFT frameworks (e.g., B3LYP/6-31G*) to calculate:

  • Electron density distribution to identify nucleophilic/electrophilic sites .
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .
  • Correlation-energy models (e.g., Colle-Salvetti) to refine predictions for intermolecular interactions . Validate results with experimental spectroscopic data.

Q. What strategies resolve contradictions in pharmacological activity data for pyridine-acetamide derivatives?

  • Methodology :

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) using assays like MTT for cytotoxicity or enzymatic inhibition studies .
  • Structural analogs : Compare this compound with derivatives (e.g., N-(4-methoxyphenyl)acetamide) to isolate substituent effects .
  • Molecular docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases), correlating computational results with in vitro activity .

Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?

  • Methodology :

  • Chromatographic analysis : Use HPLC-MS to detect impurities (e.g., unreacted amine or acetylated byproducts) .
  • Process optimization : Introduce stepwise quenching (e.g., neutralization with NaHCO₃) and column chromatography for purification .
  • Quality control : Compare batch-to-batch NMR spectra and elemental analysis (%C, %H, %N) to ensure consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylpyridin-4-yl)acetamide
Reactant of Route 2
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N-(3-methylpyridin-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.